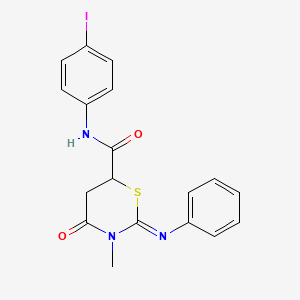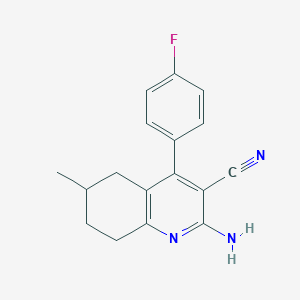![molecular formula C16H17NO4S B11079018 3,5-Dimethyl 4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11079018.png)
3,5-Dimethyl 4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl 4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate: is a chemical compound with the molecular formula C17H17NO4S. It belongs to the class of dihydropyridine derivatives and exhibits interesting pharmacological properties.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-(methylsulfanyl)benzaldehyde with 3,5-dimethylpyridine-2,6-dicarboxylic acid under suitable reaction conditions. The reaction typically proceeds via a Knoevenagel condensation, resulting in the formation of the desired dihydropyridine ring.
Industrial Production Methods:: While research laboratories often employ custom synthetic routes, industrial production methods may involve large-scale processes. These methods may include continuous flow reactions, solid-phase synthesis, or optimized batch reactions to achieve high yields and purity.
Chemical Reactions Analysis
Reaction Types::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions may yield corresponding dihydropyridine derivatives or other reduced forms.
Substitution: Substitution reactions at the phenyl or pyridine rings can modify the compound’s properties.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield carboxylic acid derivatives, while reduction leads to the corresponding dihydropyridine forms.
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.
Calcium Channel Blocker: Dihydropyridines, including this compound, exhibit calcium channel-blocking activity, making them relevant in cardiovascular research.
Antioxidant Properties: Some derivatives show antioxidant effects, potentially useful in disease prevention.
Pharmaceuticals: The compound’s pharmacological properties make it valuable for drug development.
Agrochemicals: It may find applications in crop protection.
Mechanism of Action
The compound likely exerts its effects through calcium channel modulation, affecting cellular calcium influx. This mechanism impacts muscle contraction, neurotransmitter release, and vascular tone.
Comparison with Similar Compounds
While there are related dihydropyridines, the unique combination of 3,5-dimethyl substitution and the methylsulfanylphenyl group sets this compound apart. Similar compounds include Ritivixibat , Ethyl 2-amino-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate , and 4-(3-fluorophenyl)-2,2-dimethyl-5-(4-(methylsulfanyl)phenyl)furan-3(2H)-one .
Properties
Molecular Formula |
C16H17NO4S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
dimethyl 4-(4-methylsulfanylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H17NO4S/c1-20-15(18)12-8-17-9-13(16(19)21-2)14(12)10-4-6-11(22-3)7-5-10/h4-9,14,17H,1-3H3 |
InChI Key |
GBIQHZKFQYTOHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC=C(C=C2)SC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-butyl-N-(4-fluorophenyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11078947.png)
![N-(2,5-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11078955.png)
![3-acetyl-2-[(2-hydroxy-5-methylphenyl)amino]-6-methyl-4H-pyran-4-one](/img/structure/B11078960.png)

![2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11078968.png)
![3-amino-N-(2,4-dibromophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11078981.png)
![Benzenesulfonamide, N-[1-(4-hydroxy-2-methylphenylamino)ethylidene]-4-methyl-](/img/structure/B11078989.png)
![methyl 2-({[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetyl}amino)benzoate](/img/structure/B11078997.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 2,1,3-benzothiadiazole-4-sulfonate](/img/structure/B11079012.png)

![4-amino-N-(3-methyl-1,2-oxazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B11079027.png)

![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11079040.png)
![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11079041.png)
